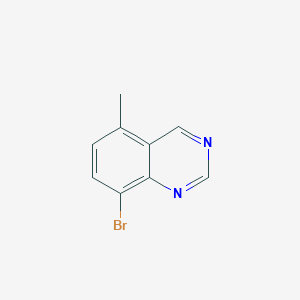

8-Bromo-5-methylquinazoline

Description

8-Bromo-5-methylquinazoline (CAS: 2384164-90-1) is a halogenated quinazoline derivative with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . Quinazolines are bicyclic aromatic compounds comprising fused benzene and pyrimidine rings, widely studied for their pharmacological and material science applications. The substitution pattern of this compound—a bromine atom at position 8 and a methyl group at position 5—confers distinct electronic and steric properties, making it a versatile intermediate in drug synthesis and organic chemistry .

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

8-bromo-5-methylquinazoline |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-8(10)9-7(6)4-11-5-12-9/h2-5H,1H3 |

InChI Key |

JFJHRJQOJGCHKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=NC=NC2=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylquinazoline typically involves the bromination of 5-methylquinazoline. One common method includes the use of bromine and a suitable catalyst under controlled conditions. For instance, the reaction can be carried out using sulfuric acid and silver sulfate in water at temperatures ranging from 0 to 20°C for about 16 hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and phase-transfer catalysis are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methylquinazoline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

- Quinazoline N-oxides from oxidation.

- Various substituted quinazolines from nucleophilic substitution reactions.

Scientific Research Applications

8-Bromo-5-methylquinazoline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

Medicine: Investigated for its potential use in developing new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include DNA gyrase and topoisomerase IV in antibacterial applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Key Structural and Functional Differences

Substituent Position and Reactivity :

- Bromine at position 8 (as in this compound) provides stronger halogen bonding compared to chlorine or fluorine analogs, enhancing interactions with biological targets .

- Methoxy groups (e.g., in 5-Bromo-2,4-dichloro-8-methoxyquinazoline) increase solubility in polar solvents, whereas methyl groups (e.g., in this compound) enhance lipophilicity, improving membrane permeability .

Biological Activity: Amino-substituted derivatives (e.g., 8-Bromo-5-methylquinazolin-2-amine) exhibit higher selectivity for kinase enzymes due to the amine group’s ability to form hydrogen bonds with ATP-binding pockets . Fused-ring systems (e.g., 9-Bromo-5-methylimidazoquinazoline) show enhanced planarity, facilitating intercalation with DNA or proteins .

Chemical Reactivity: Bromine’s larger atomic radius compared to chlorine makes it more reactive in nucleophilic substitutions (e.g., Suzuki-Miyaura coupling) . Hydroxymethyl groups (e.g., in (5-Bromoquinazolin-8-yl)methanol) participate in oxidation reactions, enabling further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.